molecular formula C5H11O6P B14288851 5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate CAS No. 138233-51-9

5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate

Cat. No.: B14288851
CAS No.: 138233-51-9
M. Wt: 198.11 g/mol
InChI Key: XYWDMVGRKLPPRF-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate is a chemical compound with the molecular formula C5H11O8P It is a sugar phosphate derivative and plays a significant role in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate typically involves the phosphorylation of a sugar alcohol. One common method is the reaction of 5-(Hydroxymethyl)oxolan-2-yl alcohol with phosphoric acid under controlled conditions. The reaction is usually carried out in an aqueous medium with a catalyst to facilitate the phosphorylation process.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form different sugar alcohol derivatives.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions

Major Products Formed

The major products formed from these reactions include various sugar phosphates, sugar alcohols, and substituted sugar derivatives .

Scientific Research Applications

5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metabolic disorders.

    Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for various enzymes, facilitating biochemical reactions essential for cellular functions. The compound’s molecular targets include enzymes involved in phosphorylation and dephosphorylation processes .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxy-5-(hydroxymethyl)uridine 5’-dihydrogen phosphate
  • 2’-Deoxy-5-(hydroxymethyl)cytidine 5’-dihydrogen phosphate

Uniqueness

5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate is unique due to its specific structure and functional groups, which allow it to participate in a wide range of biochemical reactions. Its role in metabolic pathways and potential therapeutic applications set it apart from other similar compounds .

Properties

CAS No.

138233-51-9

Molecular Formula

C5H11O6P

Molecular Weight

198.11 g/mol

IUPAC Name

[5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C5H11O6P/c6-3-4-1-2-5(10-4)11-12(7,8)9/h4-6H,1-3H2,(H2,7,8,9)

InChI Key

XYWDMVGRKLPPRF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CO)OP(=O)(O)O

Origin of Product

United States

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